{[4-(METHYLSULFANYL)PHENYL]METHYL}[2-(MORPHOLIN-4-YL)ETHYL]AMINE
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Overview
Description
{[4-(METHYLSULFANYL)PHENYL]METHYL}[2-(MORPHOLIN-4-YL)ETHYL]AMINE is an organic compound that features a benzyl group substituted with a methylsulfanyl group and a morpholin-4-yl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(METHYLSULFANYL)PHENYL]METHYL}[2-(MORPHOLIN-4-YL)ETHYL]AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 4-(methylsulfanyl)benzyl chloride and morpholine.
Reaction: The benzyl chloride derivative is reacted with morpholine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
{[4-(METHYLSULFANYL)PHENYL]METHYL}[2-(MORPHOLIN-4-YL)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles like amines, thiols, and alcohols, with solvents such as ethanol or methanol.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
{[4-(METHYLSULFANYL)PHENYL]METHYL}[2-(MORPHOLIN-4-YL)ETHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[4-(METHYLSULFANYL)PHENYL]METHYL}[2-(MORPHOLIN-4-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-(morpholin-4-yl)ethanamine
- 2-(4-Methylsulfanyl-phenyl)-1-morpholin-4-yl-ethanethione
- Benzyl-(2-methylsulfanyl-pyrimidin-4-yl)-amine
Uniqueness
{[4-(METHYLSULFANYL)PHENYL]METHYL}[2-(MORPHOLIN-4-YL)ETHYL]AMINE is unique due to the presence of both a methylsulfanyl group and a morpholin-4-yl group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H22N2OS |
---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C14H22N2OS/c1-18-14-4-2-13(3-5-14)12-15-6-7-16-8-10-17-11-9-16/h2-5,15H,6-12H2,1H3 |
InChI Key |
WSHZTYITHLMQTA-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CNCCN2CCOCC2 |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCCN2CCOCC2 |
Origin of Product |
United States |
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